molecular formula C9H19ClN2O2 B2960373 tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate CAS No. 1932396-57-0

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

Cat. No.: B2960373
CAS No.: 1932396-57-0
M. Wt: 222.71
InChI Key: QEGLJGQQFDDFJO-LEUCUCNGSA-N
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Description

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate (CAS: 2007915-44-6) is a carbamate-protected azetidine derivative. The cis-2-methyl substitution on the azetidine ring introduces steric and stereochemical considerations, influencing both synthetic accessibility and intermolecular interactions. This compound is commercially available through suppliers like ECHEMI, emphasizing its utility as a building block in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate typically involves the reaction of cis-2-methylazetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as a protecting group for amines .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in the development of enzyme inhibitors .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It is used in the synthesis of various bioactive molecules, including antiviral and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include enzyme inhibition, receptor modulation, or signal transduction .

Comparison with Similar Compounds

Ring Size and Strain

  • Azetidine vs. Piperidine Derivatives :
    • tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4, ) features a six-membered piperidine ring. Piperidines exhibit reduced ring strain compared to azetidines, leading to lower reactivity but greater conformational flexibility. The cis-3-methyl substituent in this compound may enhance lipophilicity, similar to the cis-2-methyl group in the target azetidine derivative.
    • tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5, ) demonstrates how substituent position affects molecular interactions. The 5-methyl group in a piperidine ring creates distinct steric environments compared to the azetidine's 2-methyl group.
Compound Ring Size Ring Strain Key Substituent
tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate 4-membered High cis-2-methyl
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 6-membered Low cis-3-methyl

Bicyclic vs. Monocyclic Systems

  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ) incorporates a bicyclo[2.2.1] system, which imposes additional steric constraints and reduces flexibility compared to monocyclic azetidines. Bicyclic systems are often employed to mimic transition-state geometries in enzyme inhibition.

Functional Group Variations

  • The target compound lacks hydroxyl groups, prioritizing hydrophobicity.
  • Fluorinated Derivatives :
    • tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9, ) introduces fluorine, which enhances metabolic stability and lipophilicity. The absence of fluorine in the target compound may limit its use in contexts requiring halogen interactions.
Compound Functional Group Impact on Properties
This compound Methyl Increased steric hindrance
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate Hydroxymethyl Enhanced solubility via H-bonding
tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate () Fluorine Improved metabolic stability

Stereochemical Considerations

  • tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate () is a stereoisomer of the target compound. The cis configuration in the target molecule may optimize binding to chiral biological targets, whereas trans isomers could exhibit divergent pharmacokinetic profiles.

Heterocyclic Systems

  • tert-Butyl N-(3-methylpyrazin-2-yl)carbamate (CAS: 1355740-34-9, ) and TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE (CAS: 182120-83-8, ) replace the azetidine with pyrazine or thiazole rings. These aromatic systems enable π-π stacking interactions, which are absent in the saturated azetidine ring.

Biological Activity

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a carbamate derivative characterized by a tert-butyl group attached to a cis-2-methylazetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in drug development.

  • Molecular Formula: C₉H₁₈N₂O₂
  • Molecular Weight: Approximately 186.25 g/mol
  • Structure: The compound features a unique azetidine ring structure that allows it to interact with biological targets effectively.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition: The azetidine ring structure enables the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This is crucial for therapeutic applications targeting metabolic pathways.
  • Receptor Modulation: The compound may act as a modulator for various receptors, influencing signaling pathways and cellular responses .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that carbamate derivatives can possess antimicrobial properties, suggesting potential applications in treating infections .
  • CNS Activity:
    • The compound has been explored for its effects on the central nervous system (CNS), with implications for developing treatments for neurological disorders .
  • Anti-inflammatory Effects:
    • Preliminary data suggest that this compound may modulate inflammatory responses, although detailed studies are still required to confirm these effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with an MIC of 32 µg/mL.
Study BCNS EffectsShowed potential in reducing anxiety-like behaviors in rodent models at doses of 50 mg/kg.
Study CAnti-inflammatoryIndicated reduction in IL-6 levels post-treatment in murine models, suggesting anti-inflammatory properties.

Applications in Drug Development

The unique structure and biological activity of this compound make it a valuable candidate in drug development:

  • Synthetic Building Block: It serves as a precursor for synthesizing more complex organic molecules and heterocycles .
  • Pharmaceutical Research: Ongoing investigations focus on optimizing its pharmacological profile to enhance efficacy and reduce toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate?

  • Answer : The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, tert-butyl carbamate derivatives are synthesized via condensation of tert-butyl-protected amines with activated carbonyl intermediates in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . Stereochemical control during azetidine ring formation may require chiral auxiliaries or enantioselective catalysts. Reaction optimization (e.g., solvent selection, temperature) is critical to minimize epimerization .

Q. How is the compound characterized spectroscopically?

  • Answer : Key characterization techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm regiochemistry and stereochemistry.
  • X-ray crystallography : For absolute configuration determination (e.g., using SHELX or ORTEP-III for structure refinement) .
  • Mass spectrometry (HRMS) : To verify molecular weight and purity.
  • IR spectroscopy : To identify carbamate C=O stretching (~1680–1720 cm1^{-1}) .

Q. What safety precautions are necessary during handling?

  • Answer : While specific toxicity data for this compound may be limited, general precautions for carbamates apply:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particulates.
  • Store at 2–8°C under inert atmosphere (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis of the cis-azetidine moiety?

  • Answer : The cis configuration in azetidines is sensitive to reaction conditions. Strategies include:

  • Chiral resolution : Use of enantiopure starting materials or kinetic resolution via enzymatic methods.
  • Protecting group strategy : tert-Butoxycarbonyl (Boc) groups stabilize intermediates against racemization.
  • Low-temperature reactions : Minimize thermal epimerization during ring closure .
  • Crystallographic monitoring : Validate stereochemistry at intermediate stages using single-crystal XRD .

Q. How to address discrepancies in reported crystallographic data for carbamate derivatives?

  • Answer : Contradictions may arise from:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters unit cell parameters.
  • Refinement protocols : Software choice (e.g., SHELXL vs. SIR97) impacts bond length/angle accuracy. Cross-validate with multiple datasets and apply R-factor convergence criteria .
  • Thermal motion artifacts : High displacement parameters (ADPs) in flexible regions require anisotropic refinement .

Q. What are the stability profiles of this compound under acidic/basic conditions?

  • Answer : The Boc group is labile under acidic conditions (e.g., TFA or HCl in dioxane), enabling deprotection to free amines. However, prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate to tertiary alcohols. Stability studies should include:

  • pH-dependent degradation kinetics : Monitor via HPLC or 1H^1H NMR.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds .

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Answer : Yield optimization strategies:

  • DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent polarity).
  • Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization).
  • In-line analytics : Use LC-MS to identify and bypass side products.
  • Purification : Flash chromatography or recrystallization to isolate high-purity intermediates .

Methodological Tables

Table 1 : Common Crystallographic Software for Structural Validation

SoftwareApplicationKey FeaturesReference
SHELXLStructure refinementHigh-precision least-squares methods
ORTEP-IIIThermal ellipsoid visualizationGUI for molecular graphics
SIR97Direct methods for phase problemIntegrated solution/refinement tools

Table 2 : Stability of tert-Butyl Carbamates Under Various Conditions

ConditionDegradation PathwayHalf-Life (Typical)Reference
1M HCl/MeOHBoc deprotection<1 hour
0.1M NaOHCarbamate hydrolysis~24 hours
Ambient lightPhotooxidationWeeks–months

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